An In-depth Technical Guide to 1-Ethyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 126344-09-0)
An In-depth Technical Guide to 1-Ethyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 126344-09-0)
A Keystone Scaffold for Modern Drug Discovery
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the privileged 7-azaindole scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational chemical principles with field-proven insights into its synthesis, characterization, and potential therapeutic applications. While specific experimental data for this exact molecule is not extensively published, this guide extrapolates from the well-established chemistry of the 7-azaindole core to provide a robust and scientifically grounded resource.
Introduction: The Strategic Importance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heterocycle that has garnered immense interest in medicinal chemistry. Its structure is a bioisostere of both indole and purine, allowing it to mimic these critical biological building blocks and interact with a wide array of enzymatic targets. The strategic placement of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor, which can significantly modulate a molecule's physicochemical properties, binding affinity, and metabolic stability compared to its indole counterpart.[1]
The N1 position of the pyrrole ring is a critical vector for chemical modification. Substitution at this position, such as with the ethyl group in 1-Ethyl-1H-pyrrolo[2,3-b]pyridine, can profoundly influence the molecule's steric and electronic profile. This often leads to enhanced selectivity for specific biological targets, improved pharmacokinetic properties, and novel intellectual property opportunities. Derivatives of the 7-azaindole scaffold have shown remarkable efficacy as inhibitors of various protein kinases, positioning them at the forefront of oncology and immunology research.[2][3][4][5]
Physicochemical and Spectroscopic Profile
While exhaustive experimental data for 1-Ethyl-1H-pyrrolo[2,3-b]pyridine is not publicly available, its properties can be reliably predicted based on the known data for the parent 7-azaindole and the effects of N-alkylation.
Predicted Physicochemical Properties
The introduction of an ethyl group at the N1 position is expected to increase the lipophilicity (logP) and molecular weight compared to the parent 7-azaindole. The basicity of the pyridine nitrogen is not expected to change significantly.
| Property | Value (7-azaindole) | Predicted Value (1-Ethyl-7-azaindole) | Source / Rationale |
| CAS Number | 271-63-6 | 126344-09-0 | Topic of Guide |
| Molecular Formula | C₇H₆N₂ | C₉H₁₀N₂ | Addition of C₂H₄ |
| Molecular Weight | 118.14 g/mol | 146.19 g/mol | Calculated |
| Appearance | White to light yellow powder | Predicted: Colorless to pale yellow oil or low-melting solid | N-alkylation often lowers melting point |
| Melting Point | 104-107 °C | Predicted: < 100 °C | [6] |
| Boiling Point | 270 °C | Predicted: > 270 °C | Increased molecular weight |
| XLogP3 | 1.1 | ~1.8 - 2.1 | Estimated increase from ethyl group |
Predicted Spectroscopic Signature
The following table outlines the expected key signals for the analytical characterization of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine. These predictions are based on standard spectroscopic principles and data from analogous structures.[7][8]
| Technique | Predicted Key Signals and Interpretation |
| ¹H NMR | Ethyl Group: Quartet (~4.2-4.4 ppm, 2H, -CH₂-) and a Triplet (~1.4-1.6 ppm, 3H, -CH₃). The downfield shift of the methylene protons is due to their attachment to the nitrogen atom. Aromatic Protons: Signals for H2, H3, H4, H5, and H6 protons on the bicyclic core, with expected shifts influenced by the N-ethyl group. |
| ¹³C NMR | Ethyl Group: Two signals corresponding to the -CH₂- (~40-45 ppm) and -CH₃ (~14-16 ppm) carbons. Aromatic Carbons: Seven distinct signals for the carbons of the pyrrolopyridine core. |
| IR Spectroscopy | Absence of the N-H stretch (~3100-3500 cm⁻¹) seen in the parent 7-azaindole. Presence of C-H stretching from the ethyl group and aromatic rings (~2850-3100 cm⁻¹). Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. |
| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 146. Key fragmentation patterns would likely involve the loss of the ethyl group or components thereof. |
Synthesis and Mechanistic Considerations
The synthesis of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine is most logically achieved through the direct N-alkylation of the commercially available 7-azaindole. This method is well-established for indoles and related heterocycles.
Experimental Protocol: N-Ethylation of 7-Azaindole
This protocol is a robust, self-validating system for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 1-Ethyl-1H-pyrrolo[2,3-b]pyridine from 7-azaindole via nucleophilic substitution.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (or Ethyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Deprotonation (Formation of the Azaindole Anion):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-azaindole (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction with the hydride.
-
Slowly add sodium hydride (1.1 eq) portion-wise. The evolution of hydrogen gas should be observed.
-
Causality: 7-azaindole's N-H proton is weakly acidic. A strong, non-nucleophilic base like NaH is required to quantitatively deprotonate it, forming the highly nucleophilic azaindole anion. DMF is an ideal polar aprotic solvent that solvates the sodium cation, enhancing the anion's reactivity.
-
-
Alkylation (Nucleophilic Attack):
-
After gas evolution ceases (approx. 30-60 minutes), slowly add ethyl iodide (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Causality: The azaindole anion acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide in a classic Sₙ2 reaction. The iodide is an excellent leaving group, facilitating the reaction.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Causality: The quenching step ensures safe handling. The extractive work-up transfers the desired organic product into the ethyl acetate layer, separating it from water-soluble byproducts.
-
-
Purification:
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Chromatography is essential to remove mineral oil from the NaH dispersion and any potential byproducts, such as C3-alkylated isomers, yielding the pure N1-ethylated product.
-
Synthesis Workflow Diagram
Caption: Workflow for the N-Ethylation of 7-Azaindole.
Potential Biological Activity and Therapeutic Applications
While 1-Ethyl-1H-pyrrolo[2,3-b]pyridine itself is not extensively documented as a therapeutic agent, the 7-azaindole scaffold is a cornerstone of many targeted therapies. The N1-substituent plays a crucial role in tuning the inhibitory profile and pharmacological properties. Based on extensive literature, this molecule is a prime candidate for investigation in several key therapeutic areas.
-
Kinase Inhibition: The 7-azaindole core is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. N1-substituted derivatives have shown potent activity against:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[2]
-
Janus Kinases (JAKs): Specifically JAK3, which is critical for cytokine signaling in immune cells, making inhibitors valuable for autoimmune diseases and organ transplant rejection.[3]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated pathways in human cancer.[5]
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): Implicated in cell proliferation and electrolyte homeostasis, presenting opportunities in renal and cardiovascular diseases.[9]
-
-
Phosphodiesterase (PDE) Inhibition: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective inhibitors of PDE4B, an enzyme that regulates inflammation. This suggests potential applications in treating inflammatory conditions like COPD, asthma, and neuroinflammatory disorders.[4]
-
Other Potential Applications: The scaffold has also been investigated for developing agents with analgesic, neuroprotective, and anti-proliferative activities against various cancer cell lines.[10][11][12]
Logical Pathway for Drug Discovery
The exploration of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine as a drug candidate would follow a logical, target-based screening cascade.
Caption: Target-based screening cascade for the title compound.
Safety and Handling
No specific MSDS is available for 1-Ethyl-1H-pyrrolo[2,3-b]pyridine. Therefore, it must be handled with the precautions appropriate for a novel chemical entity of this class. The safety profile should be inferred from its parent compound, 7-azaindole, and related pyridinic compounds.[13][14][15]
-
GHS Hazard Classification (Inferred from 7-Azaindole):
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
For long-term storage, consider refrigeration or storage under an inert atmosphere to prevent degradation.
-
Conclusion
1-Ethyl-1H-pyrrolo[2,3-b]pyridine represents a molecule of significant interest for chemical and pharmaceutical research. As a derivative of the highly versatile 7-azaindole scaffold, it holds considerable potential as a modulator of key biological pathways, particularly in the realm of kinase inhibition. While specific data on this compound remains sparse, the well-understood principles of its core structure provide a strong foundation for its synthesis, characterization, and exploration in drug discovery programs. This guide serves as a technical starting point for researchers aiming to unlock the therapeutic potential of this promising chemical entity.
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Caption: Chemical Structure of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine
